molecular formula C5H12O3 B6243206 (2S)-3-ethoxypropane-1,2-diol CAS No. 51575-06-5

(2S)-3-ethoxypropane-1,2-diol

Cat. No.: B6243206
CAS No.: 51575-06-5
M. Wt: 120.1
InChI Key:
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Description

(2S)-3-ethoxypropane-1,2-diol is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-ethoxypropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of ethylene oxide with (S)-propylene glycol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as distillation or crystallization, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-ethoxypropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into simpler alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of chlorinated derivatives.

Scientific Research Applications

(2S)-3-ethoxypropane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-3-ethoxypropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2R)-3-ethoxypropane-1,2-diol: The enantiomer of (2S)-3-ethoxypropane-1,2-diol with similar chemical properties but different biological activities.

    1,2-propanediol: A simpler diol with two hydroxyl groups but lacking the ethoxy group.

    Ethylene glycol: A diol with two hydroxyl groups and a simpler structure.

Uniqueness: this compound is unique due to its chiral nature and the presence of both ethoxy and hydroxyl groups. This combination of functional groups and chirality makes it a valuable compound for various applications, particularly in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

51575-06-5

Molecular Formula

C5H12O3

Molecular Weight

120.1

Purity

95

Origin of Product

United States

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